molecular formula C8H13NO B3181248 1-Azaspiro[4.4]nonan-2-one CAS No. 63941-21-9

1-Azaspiro[4.4]nonan-2-one

Cat. No.: B3181248
CAS No.: 63941-21-9
M. Wt: 139.19 g/mol
InChI Key: TXZSPXXAYFKIJG-UHFFFAOYSA-N
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Description

1-Azaspiro[44]nonan-2-one is a heterocyclic compound characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system

Mechanism of Action

Mode of Action

The mode of action of 1-Azaspiro[4It is synthesized from 5,5-dialkyl-1-pyrroline n-oxides via the introduction of a pent-4-enyl group to the nitrone carbon followed by an intramolecular 1,3-dipolar cycloaddition reaction and isoxazolidine ring opening . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Safety and Hazards

The safety information for 1-Azaspiro[4.4]nonan-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonan-2-one can be synthesized through various methods. One common approach involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by isoxazolidine ring opening . Another method includes the reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or PPh3-CBr4 .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylamines, nitroxides, and various functional derivatives depending on the specific reaction conditions .

Properties

IUPAC Name

1-azaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZSPXXAYFKIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.4]nonan-2-one
Reactant of Route 2
1-Azaspiro[4.4]nonan-2-one
Reactant of Route 3
1-Azaspiro[4.4]nonan-2-one
Reactant of Route 4
1-Azaspiro[4.4]nonan-2-one
Reactant of Route 5
1-Azaspiro[4.4]nonan-2-one
Reactant of Route 6
1-Azaspiro[4.4]nonan-2-one

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